

# Application Note: Chiral Separation of Fluvastatin Enantiomers by Capillary Electrophoresis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3R,5S)-Fluvastatin

Cat. No.: B601123

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## Introduction

Fluvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is a synthetic drug that contains two chiral centers, and is administered as a racemic mixture of the (+)-3R, 5S and (-)-3S, 5R enantiomers. The enantiomers of fluvastatin may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low consumption of reagents and samples.[1][2][3] This application note describes a validated capillary electrophoresis method for the chiral separation of fluvastatin enantiomers.

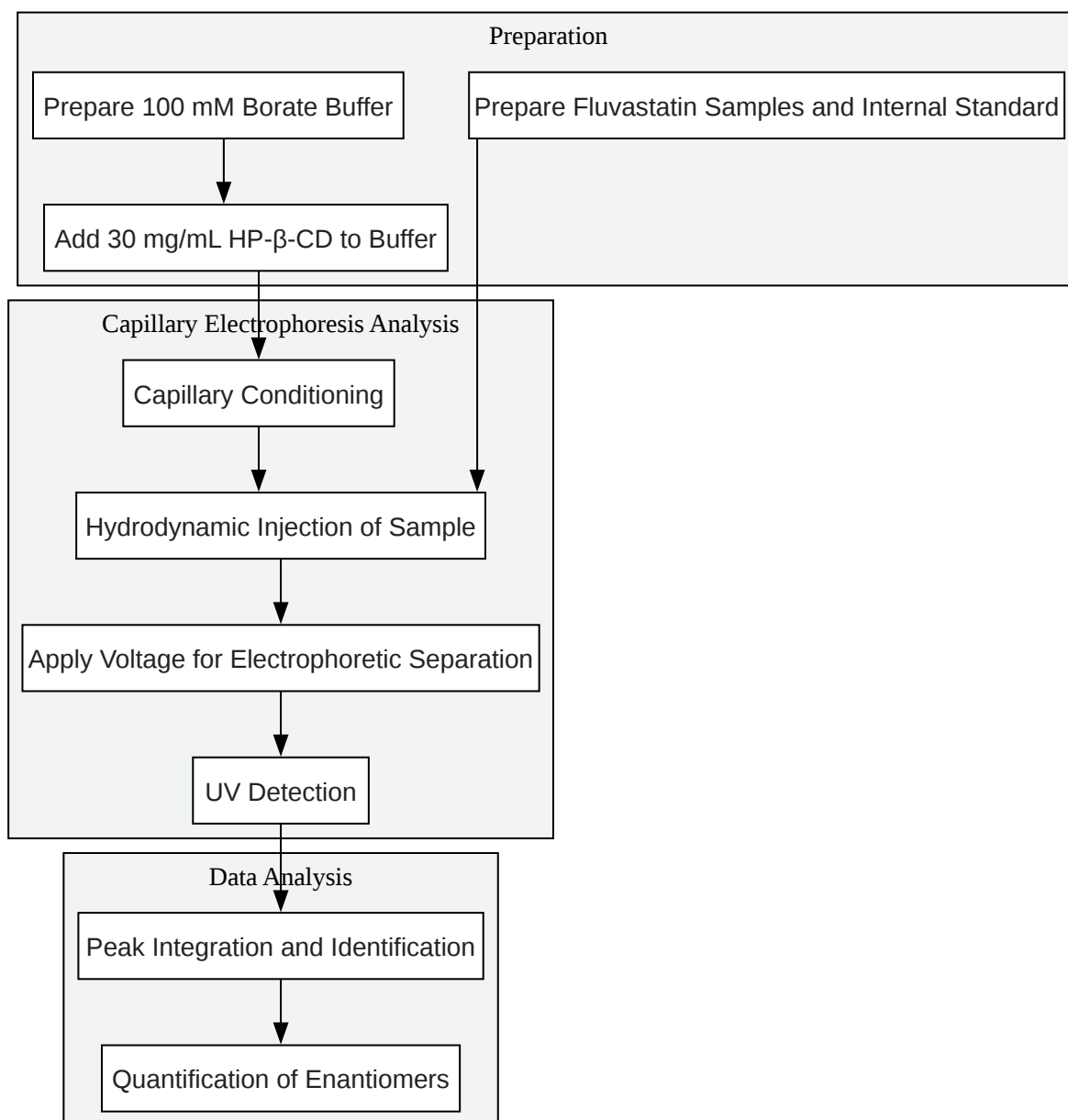
## Principle

The chiral separation of fluvastatin enantiomers is achieved by capillary electrophoresis using a chiral selector added to the background electrolyte.[2] In this method, (2-hydroxypropyl)- $\beta$ -cyclodextrin (HP- $\beta$ -CD) is used as the chiral selector.[4] The underlying principle involves the formation of transient diastereomeric inclusion complexes between the fluvastatin enantiomers and the chiral selector. The differential stability of these complexes leads to different electrophoretic mobilities for the two enantiomers, enabling their separation. The separated enantiomers are then detected by UV absorbance.

## Instrumentation and Materials

- Instrumentation: Capillary Electrophoresis System with a UV detector
- Capillary: Uncoated fused-silica capillary
- Reagents:
  - Fluvastatin enantiomers ((+)-3R, 5S and (-)-3S, 5R)
  - (2-hydroxypropyl)- $\beta$ -cyclodextrin (HP- $\beta$ -CD)
  - Boric acid
  - Sodium hydroxide
  - Fenoprofen (Internal Standard)
  - Methanol
  - Deionized water

## Experimental Workflow



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Caption: Experimental workflow for the chiral separation of fluvastatin.

## Detailed Protocol

### Preparation of Solutions

- Running Buffer (100 mM Borate Buffer with 30 mg/mL HP- $\beta$ -CD):
  - Dissolve an appropriate amount of boric acid in deionized water to make a 100 mM solution.
  - Adjust the pH to the desired value (e.g., 9.0) with sodium hydroxide.
  - Add (2-hydroxypropyl)- $\beta$ -cyclodextrin to the borate buffer to a final concentration of 30 mg/mL.
  - Sonicate the solution to ensure complete dissolution of the HP- $\beta$ -CD.
  - Filter the buffer through a 0.45  $\mu$ m filter before use.
- Sample Preparation:
  - Prepare stock solutions of racemic fluvastatin and the individual enantiomers in methanol.
  - Prepare a stock solution of the internal standard, fenoprofen, in methanol.
  - Working solutions are prepared by diluting the stock solutions with the running buffer to the desired concentration range (e.g., 400-700  $\mu$ g/mL).[\[4\]](#)

### Capillary Electrophoresis Conditions

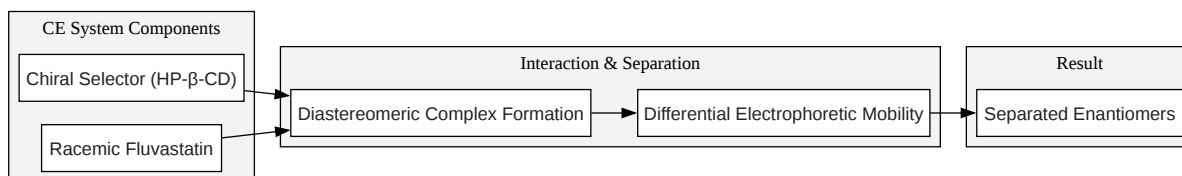
The following table summarizes the optimized conditions for the chiral separation of fluvastatin enantiomers.[\[4\]](#)

Parameter	Condition
Capillary	Uncoated fused-silica
Running Buffer	100 mM Borate solution containing 30 mg/mL HP- $\beta$ -CD
Applied Voltage	To be optimized (e.g., 20-30 kV)
Temperature	To be optimized (e.g., 25°C)
Injection Mode	Hydrodynamic (e.g., pressure or vacuum)
Detection Wavelength	To be optimized (e.g., 239 nm) <sup>[5]</sup>
Internal Standard	Fenoprofen

## Experimental Procedure

- **Capillary Conditioning:** Before the first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the running buffer.
- **Equilibration:** Equilibrate the capillary with the running buffer by applying pressure or voltage until a stable baseline is achieved.
- **Sample Injection:** Inject the prepared sample solution into the capillary using a hydrodynamic injection method.
- **Separation:** Apply the separation voltage to initiate the electrophoretic separation of the enantiomers.
- **Detection:** Monitor the separation at the specified UV wavelength.
- **Data Acquisition:** Record the electropherogram.

## Logical Relationship for Chiral Separation



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Caption: Principle of chiral separation by CE.

## Results and Data Presentation

The described method allows for the baseline separation of the (+)-3R, 5S and (-)-3S, 5R enantiomers of fluvastatin. The following tables summarize the quantitative data obtained from the validation of this method.[4]

**Table 1: Method Validation Parameters**

Parameter	(+)-3R, 5S Fluvastatin	(-)-3S, 5R Fluvastatin
Linearity Range (µg/mL)	400 - 700	400 - 700
Correlation Coefficient (r <sup>2</sup> )	≥ 0.995	≥ 0.995
Repeatability (CV %)	0.96	0.92
Limit of Detection (LOD) (µg/mL)	1.5	1.5
Limit of Quantification (LOQ) (µg/mL)	2.5	2.5

## Conclusion

The presented capillary electrophoresis method provides a reliable and efficient means for the chiral separation and quantification of fluvastatin enantiomers. The use of (2-hydroxypropyl)-β-

cyclodextrin as a chiral selector in a borate buffer system allows for excellent resolution and repeatability. This method is suitable for routine quality control of fluvastatin in pharmaceutical formulations and for enantioselective pharmacokinetic studies. The low consumption of reagents and short analysis times make it a cost-effective and environmentally friendly alternative to other chromatographic techniques.

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